

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Withaphysalin A

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide isolated from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory properties. Understanding its chemical structure is paramount for structure-activity relationship studies and further drug development. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **Withaphysalin A**, a comprehensive experimental protocol for data acquisition, and an overview of its known anti-inflammatory signaling pathway.

1H and 13C NMR Spectral Data of Withaphysalin A

The structural elucidation of **Withaphysalin A** is critically dependent on the precise assignment of its proton (¹H) and carbon (¹³C) NMR chemical shifts. The following tables summarize the complete NMR data for **Withaphysalin A**, typically recorded in deuterated chloroform (CDCl₃) at room temperature.

Table 1: 1H NMR Spectral Data of Withaphysalin A (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.12	d	10.0
3	6.85	dd	10.0, 6.0
4	6.11	d	6.0
6	4.90	br s	
7			_
8	-		
9	-		
10	-		
11	-		
12	-		
13	_		
14	_		
15	4.48	d	4.0
16	3.77	d	4.0
17			
18	1.45	S	_
19	1.87	S	_
20			
21	1.04	d	7.0
22	4.56	dt	3.0, 12.0
23			
24	_		
25	_		



26	_	
27	1.93	S
28	1.74	S

Table 2: 13C NMR Spectral Data of Withaphysalin A (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	205.6
2	125.8
3	140.3
4	121.6
5	160.7
6	116.9
7	_
8	_
9	_
10	_
11	_
12	_
13	_
14	_
15	_
16	_
17	
18	15.7
19	19.8
20	
21	13.9
22	_
23	



24	150.0
25	
26	166.0
27	12.4
28	19.1

Note: Some chemical shift values are not available in the provided search results. The presented data is based on typical values for withanolide-type compounds and specific values found for certain protons and carbons of **Withaphysalin A** and closely related analogs.[1]

Experimental Protocols Sample Preparation for NMR Analysis

- Isolation and Purification: Withaphysalin A is typically isolated from the whole plants of
 Physalis minima or other Physalis species. Standard chromatographic techniques such as
 column chromatography over silica gel followed by preparative High-Performance Liquid
 Chromatography (HPLC) are employed to obtain the pure compound.
- Sample Preparation: For NMR analysis, approximately 1-5 mg of purified Withaphysalin A is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

NMR Data Acquisition

- Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- 1D NMR Spectra:
 - ¹H NMR: Proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
 - ¹³C NMR: Carbon spectra, often proton-decoupled, are acquired to determine the chemical shifts of the carbon atoms.



- 2D NMR Spectra: A suite of 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C signals.
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the stereochemistry of the molecule.

Signaling Pathway and Mechanism of Action

Withaphysalin A exhibits its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, **Withaphysalin A** has been shown to:

- Inhibit Pro-inflammatory Mediators: Significantly suppress the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2][3]
- Downregulate Pro-inflammatory Enzymes: Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.
- Modulate Key Transcription Factors:
 - NF-κB Pathway: Suppress the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2] It also suppresses the broader IκB/NF-κB signaling pathway.[3][4]





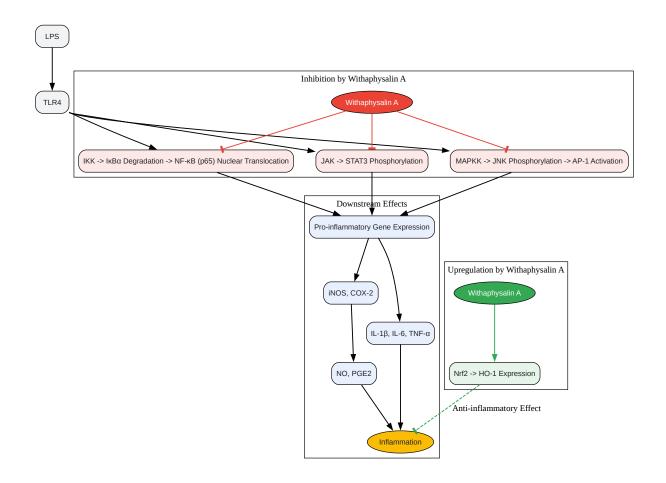


- STAT3 Pathway: Inhibit the phosphorylation of STAT3, another key transcription factor involved in inflammatory processes.[2]
- AP-1 Pathway: Suppress the JNK/AP-1 inflammatory signaling pathway.[3][4]
- Upregulate Anti-inflammatory Proteins: Increase the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.

Below is a diagram illustrating the experimental workflow for NMR-based structural elucidation and a diagram of the anti-inflammatory signaling pathway of **Withaphysalin A**.

Experimental Workflow for Withaphysalin A





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Anti-inflammatory Signaling of Withaphysalin A



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